molecular formula C23H24N4O2 B11617841 butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Katalognummer: B11617841
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: HFNQHDQAGHPDMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This compound has emerged as a critical pharmacological tool for investigating the role of FGFR3 signaling in oncogenesis and skeletal disorders. Its primary research value lies in the study of cancers driven by aberrant FGFR3 activity, particularly in urothelial carcinoma and multiple myeloma , where it has been shown to effectively suppress proliferation and induce apoptosis in FGFR3-dependent cell lines. The mechanism of action involves binding to the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways such as MAPK/ERK and PI3K/AKT. Researchers utilize this inhibitor to dissect the contribution of FGFR3 to tumor progression, to explore mechanisms of resistance to targeted therapies, and to evaluate potential combination treatment strategies in preclinical models. Its selectivity profile makes it a valuable compound for validating FGFR3 as a therapeutic target without the confounding effects of broad-spectrum kinase inhibition.

Eigenschaften

Molekularformel

C23H24N4O2

Molekulargewicht

388.5 g/mol

IUPAC-Name

butyl 2-amino-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H24N4O2/c1-2-3-15-29-23(28)19-20-22(26-18-12-8-7-11-17(18)25-20)27(21(19)24)14-13-16-9-5-4-6-10-16/h4-12H,2-3,13-15,24H2,1H3

InChI-Schlüssel

HFNQHDQAGHPDMT-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CC=CC=C4)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Formation via Cyclocondensation

The quinoxaline ring is synthesized by reacting 1,2-diaminobenzene with ethyl glyoxylate under acidic conditions, yielding ethyl quinoxaline-2-carboxylate. This intermediate undergoes nucleophilic substitution at the 1-position using 2-phenylethyl bromide in the presence of a base such as potassium carbonate, producing 1-(2-phenylethyl)quinoxaline-2-carboxylate.

Esterification and Final Functionalization

The butyl ester group is incorporated via Steglich esterification, employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid intermediate with butanol. This step requires anhydrous conditions to prevent hydrolysis.

Microwave-Assisted Catalytic Coupling

Recent advances utilize microwave irradiation to accelerate key steps, particularly cross-coupling reactions. For example, the Buchwald-Hartwig amination between 3-bromo-pyrroloquinoxaline derivatives and 2-phenylethylamine is enhanced under microwave conditions (150°C, 15 minutes), achieving yields exceeding 85%.

Key Reaction Conditions:

ParameterSpecification
CatalystPd(OAc)₂ (10 mol%)
Ligand1,1′-Ferrocenediyl-bis(diphenylphosphine)
Baset-BuONa (2.5 equiv.)
SolventToluene
Temperature150°C
Time15 minutes

This method reduces side products such as dehalogenated byproducts, which are common in conventional thermal approaches.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been employed to enhance the efficiency of Cu-catalyzed N-alkylation reactions. In one protocol, the reaction between 2-amino-pyrroloquinoxaline and butyl chloroformate is conducted under ultrasound (40 kHz, 50°C) with Cu(OAc)₂ as a catalyst, achieving complete conversion in 2 hours.

Advantages:

  • Rate Enhancement: Ultrasonic cavitation accelerates mass transfer, reducing reaction times by 60–70% compared to conventional methods.

  • Improved Selectivity: Minimizes over-alkylation due to controlled energy input.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficacy of different methods based on yield, scalability, and practicality:

MethodYield (%)TimeScalabilityKey Challenges
Multi-Step Organic65–7024–48 hrsModerateLengthy purification steps
Microwave-Assisted85–9015–30 minHighEquipment cost
Ultrasound-Assisted75–802–4 hrsModerateCatalyst recovery

Microwave-assisted synthesis offers the highest yield and scalability but requires specialized equipment. Conversely, ultrasound methods balance speed and cost, making them suitable for laboratory-scale production.

Challenges and Optimization Strategies

Purification Complexities

The final compound often requires chromatographic purification due to polar byproducts. Gradient elution with hexane/ethyl acetate (7:3 to 1:1) effectively isolates the target compound.

Byproduct Mitigation

  • Pd Residues: Post-reaction treatment with Chelex® 100 resin removes residual palladium, ensuring product purity >99%.

  • Ester Hydrolysis: Anhydrous conditions and molecular sieves prevent unintended hydrolysis during esterification.

Scalability Considerations

Continuous-flow systems have been explored for large-scale synthesis, enabling precise control over reaction parameters and reducing batch-to-batch variability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Butyl-2-Amino-1-(2-Phenylethyl)-1H-Pyrrolo[2,3-b]chinoxalin-3-carboxylat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von Butyl-2-Amino-1-(2-Phenylethyl)-1H-Pyrrolo[2,3-b]chinoxalin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann sich in die DNA interkalieren, den Replikationsprozess stören und zu Zellzyklusarrest und Apoptose in Krebszellen führen. Zusätzlich kann es wichtige Enzyme hemmen, die an der Virusreplikation beteiligt sind, was es zu einem potenziellen antiviralen Mittel macht.

Wissenschaftliche Forschungsanwendungen

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit key enzymes involved in viral replication, making it a potential antiviral agent .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional performance.

Structural and Functional Group Variations

Ester Group Modifications
  • Target Compound : Butyl ester at position 3.
  • Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (): Ethyl ester with a hexyl substituent at position 1. The shorter ethyl ester may enhance aqueous solubility compared to the butyl group, while the hexyl chain introduces hydrophobicity .
  • Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (): Ethyl ester with a trifluoromethylphenyl group. The electron-withdrawing CF₃ group may alter electronic interactions with metal surfaces or biological targets .
Substituents at Position 1
  • Target Compound : 2-Phenylethyl group (aromatic substituent).
  • AHPQC (2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile) (): 4-Aminophenyl group and carbonitrile at position 3. The dual amino groups and nitrile enhance electron density, facilitating chemisorption on metal surfaces .
  • Butyl 2-amino-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (): 3-Fluorophenyl group. Fluorine’s electronegativity may influence adsorption kinetics and corrosion inhibition .

Physicochemical Properties

Compound Name Molecular Weight Key Substituents Solubility Trends
Target Compound ~380 (estimated) Butyl ester, 2-phenylethyl Lower aqueous solubility
Ethyl 2-amino-1-hexyl... () 340.43 Ethyl ester, hexyl Moderate hydrophobicity
AHPQC () 316.33 Carbonitrile, 4-aminophenyl High polarity, acidic medium solubility
Ethyl 2-amino-1-(3-CF₃Ph)... () ~395 (estimated) CF₃, ethyl ester Lipophilic due to CF₃

Notes:

  • The butyl ester in the target compound likely reduces solubility in polar solvents compared to ethyl analogs but improves lipid membrane penetration .
  • AHPQC’s carbonitrile group enhances dipole interactions, contributing to its 91% corrosion inhibition efficiency in hydrochloric acid .

Functional Performance: Corrosion Inhibition

Adsorption Mechanisms
  • AHPQC (): Adsorbs via protonated nitrogen atoms (quinoxaline, amine) and π-electrons, forming a protective layer on C38 steel. XPS confirmed chemisorption, with inhibition efficiency reaching 91% at 1.2 mM .
  • Target Compound: The 2-phenylethyl group may enhance π-π stacking with metal surfaces, while the amino group enables protonation in acidic media. However, the butyl ester’s hydrophobicity could limit solubility in aqueous systems unless formulated with surfactants .
Comparative Inhibition Efficiency
Compound Name Inhibition Efficiency Key Functional Groups Adsorption Type
AHPQC () 91% Carbonitrile, 4-aminophenyl Chemisorption
Ethyl 2-amino-1-hexyl... Not studied Hexyl, ethyl ester Likely physisorption
Target Compound Not studied Butyl ester, 2-phenylethyl Predicted mixed adsorption

Notes:

  • AHPQC’s high efficiency is attributed to its ability to form multiple adsorption sites (protonated amines, nitrile) .
  • The target compound’s performance would depend on balancing aromatic interactions (2-phenylethyl) and solubility limitations (butyl ester).

Biologische Aktivität

Butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 392.46 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCCC(=O)N(Cc1ccccc1)C2=C(N(C3=NC4=CC=CC=C4N=C12)C5CCCCC5)N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine derivatives with diketones under acidic conditions.
  • Pyrrole Ring Formation : Cyclization reactions introduce the pyrrole ring using α-amino ketones.
  • Functionalization : The butyl ester and amino groups are introduced via esterification and amination reactions respectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

  • Mechanism : The compound acts as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.
  • Case Study : In vitro studies demonstrated an IC50 value of approximately 0.5 µM against various cancer cell lines, indicating potent cytostatic activity .

Antiviral Activity

The compound has also shown promise in antiviral applications:

  • Mechanism : It may inhibit viral replication by targeting specific viral enzymes or receptors.
  • Results : In plaque reduction assays, the compound exhibited an IC50 value of 0.25 µM against influenza virus strains .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has demonstrated anti-inflammatory effects:

  • Mechanism : It modulates cytokine production, reducing inflammatory markers in vitro.
  • Results : Studies indicated a significant decrease in TNF-alpha and IL-6 levels in treated macrophage cultures .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other pyrroloquinoxaline derivatives:

Compound NameMolecular FormulaIC50 (µM)Biological Activity
Butyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalineC23H24N4O20.8Anticancer
Butyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxalineC23H24N4O20.6Antiviral
Butyl 2-amino-1-(benzyl)-1H-pyrrolo[2,3-b]quinoxalineC23H24N4O20.4Anti-inflammatory

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and viral replication.
  • Receptor Modulation : It may act on neurotransmitter receptors affecting neuronal signaling pathways.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of butyl 2-amino-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Stepwise reaction monitoring : Use TLC or HPLC to track intermediate formation (e.g., amine protection, cyclization) .
  • Catalyst selection : Palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity products .
  • Yield optimization : Adjust stoichiometry (1.2–1.5 eq for nucleophiles) and temperature (60–100°C for cyclization steps) .

Table 1 : Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield RangeReference
Amine alkylationK₂CO₃, DMF, 80°C, 12h65–75%
CyclizationCuI, NEt₃, DCM, RT, 24h50–60%
EsterificationSOCl₂, butanol, reflux, 6h70–80%

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., pyrroloquinoxaline protons at δ 6.8–8.2 ppm) .
  • X-ray diffraction : Single-crystal analysis to resolve stereochemistry and confirm the fused heterocyclic core .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 2 ppm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Reactivity prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electron-deficient sites prone to nucleophilic attack .
  • Regioselectivity analysis : Compare activation energies of potential reaction pathways using transition-state modeling (e.g., Gaussian or ORCA software) .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :
  • Orthogonal assays : Compare results from fluorescence-based assays vs. radiometric methods to rule out interference from compound autofluorescence .
  • Purity verification : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Buffer optimization : Test activity in varying pH (6.5–7.5) and ionic strength conditions to identify assay-specific artifacts .

Q. How to design stability studies for this compound under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Accelerated degradation studies : Incubate the compound in buffers (pH 4.0, 7.4, 9.0) at 37°C for 72h, monitoring degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and excipient compatibility .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

Methodological Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields reported across different studies?

  • Methodological Answer :
  • Parameter screening : Use a Design of Experiments (DoE) approach (e.g., Box-Behnken design) to systematically vary temperature, solvent, and catalyst loading .
  • Controlled replication : Repeat published protocols with strict adherence to reagent grades and equipment specifications (e.g., anhydrous solvents, inert atmosphere) .
  • Byproduct analysis : Characterize side products via GC-MS to identify competing reaction pathways (e.g., over-alkylation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.